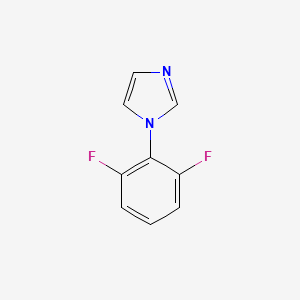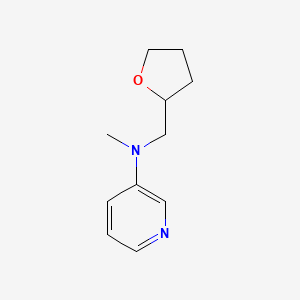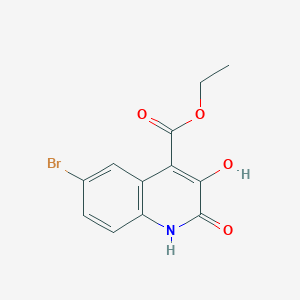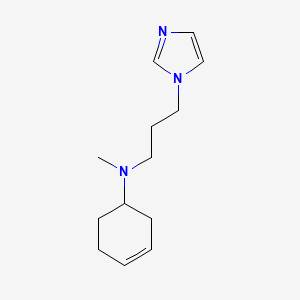
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is a compound that features an imidazole ring, a propyl chain, and a cyclohexene ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium methoxide as a base in methanol, followed by the addition of a dichloro(η5-pentamethylcyclopentadienyl)iridium(III) dimer .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The cyclohexene ring can be reduced to cyclohexane.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine has several scientific research applications:
作用机制
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, influencing their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by increasing the formation of reactive oxygen species (ROS) and causing cell cycle arrest.
相似化合物的比较
3-(1H-Imidazol-1-yl)propan-1-amine: A simpler analog with similar biological activities.
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane: A reduced form with different chemical properties.
Uniqueness: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is unique due to its combination of an imidazole ring, a propyl chain, and a cyclohexene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form complexes with metal ions and its potential as an anticancer agent further highlight its uniqueness .
属性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC 名称 |
N-(3-imidazol-1-ylpropyl)-N-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H21N3/c1-15(13-6-3-2-4-7-13)9-5-10-16-11-8-14-12-16/h2-3,8,11-13H,4-7,9-10H2,1H3 |
InChI 键 |
XMUSHJBMMTXMJG-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCN1C=CN=C1)C2CCC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


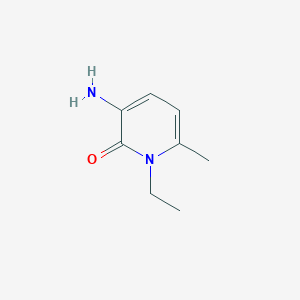
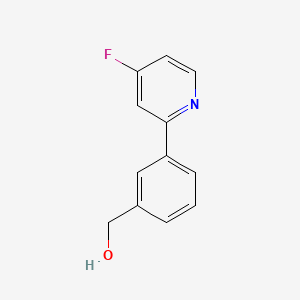
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)


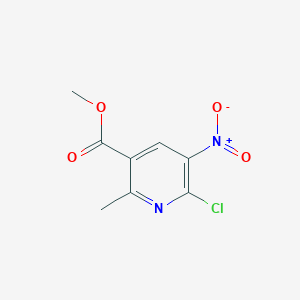
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)

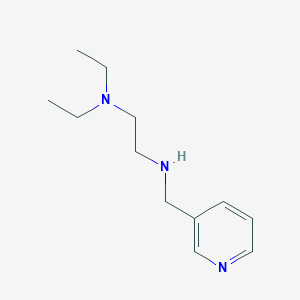
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
